3,5-Dihydroxybenzoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-7(11)4-1-5(9)3-6(10)2-4/h1-3,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBSEEJTDJUTGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554470 | |
| Record name | 3,5-Dihydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41696-97-3 | |
| Record name | 3,5-Dihydroxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for 3,5 Dihydroxybenzoyl Chloride
Direct Chlorination of 3,5-Dihydroxybenzoic Acid
The most straightforward approach to synthesizing 3,5-dihydroxybenzoyl chloride is the direct chlorination of 3,5-dihydroxybenzoic acid. This method involves the conversion of the carboxylic acid functional group into an acyl chloride. However, the phenolic hydroxyl groups are also susceptible to reaction with chlorinating agents, which necessitates careful control of the reaction conditions.
Exploration of Chlorinating Agents (e.g., Thionyl Chloride, Phosphorus Pentachloride) for Conversion of Carboxylic Acids to Acyl Chlorides
Thionyl Chloride (SOCl₂):
Thionyl chloride is a commonly used reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.com The reaction of 3,5-dihydroxybenzoic acid with thionyl chloride is a widely reported method for preparing this compound. In this reaction, the carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then decomposes, yielding the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). libretexts.org The gaseous nature of the byproducts simplifies the purification process. chemguide.co.uk
However, the reactivity of the phenolic hydroxyl groups with thionyl chloride presents a significant challenge. While phenols are generally less reactive towards thionyl chloride than carboxylic acids, side reactions can occur, particularly under harsh conditions. masterorganicchemistry.com
Phosphorus Pentachloride (PCl₅):
Phosphorus pentachloride is another effective reagent for converting carboxylic acids to acyl chlorides. chemguide.co.ukchemtube3d.com The reaction with 3,5-dihydroxybenzoic acid proceeds to form the desired acyl chloride. However, PCl₅ is a strong chlorinating agent and can lead to over-chlorination, especially with prolonged heating. The reaction with PCl₅ typically requires harsher conditions compared to thionyl chloride and can result in a complex mixture of products, making purification difficult. The reaction of tertiary alcohols with PCl₅ can be complex, and while secondary alcohols often undergo inversion of configuration, the stereochemical outcome with tertiary alcohols is less predictable. researchgate.net
Oxalyl Chloride ((COCl)₂):
Oxalyl chloride is a milder alternative to thionyl chloride and is often preferred for substrates that are sensitive to acidic conditions. It tends to be more selective for the carboxylic acid over the phenolic hydroxyl groups, especially at lower temperatures. The byproducts of the reaction, carbon monoxide (CO) and carbon dioxide (CO₂), are gases, which facilitates their removal from the reaction mixture.
Optimization of Reaction Conditions: Temperature, Solvent, Stoichiometry, and Catalysis for Yield Enhancement
Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing the formation of unwanted byproducts.
Temperature:
Temperature control is critical to prevent the chlorination of the phenolic hydroxyl groups. For the reaction with thionyl chloride, refluxing at temperatures between 40–50°C is a common practice. Higher temperatures, exceeding 60°C, increase the risk of forming 3,5-dichlorobenzoyl chloride. When using oxalyl chloride, the reaction is typically initiated at 0°C and then allowed to proceed at room temperature.
Solvent:
The choice of solvent can significantly impact the reaction. Anhydrous solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to prevent the hydrolysis of the acyl chloride product. For the thionyl chloride reaction, DCM is a suitable solvent. In the case of oxalyl chloride, THF is often employed.
Stoichiometry:
The molar ratio of the reactants plays a vital role in the reaction's outcome. A molar ratio of 1:3 of 3,5-dihydroxybenzoic acid to thionyl chloride is often used to ensure complete conversion of the carboxylic acid while minimizing the chlorination of the hydroxyl groups. For the reaction with oxalyl chloride, a 1:2 molar ratio is typically employed.
Catalysis:
The addition of a catalyst can accelerate the rate of acyl chloride formation. A catalytic amount of N,N-dimethylformamide (DMF) is frequently used with thionyl chloride. DMF reacts with thionyl chloride to form a reactive Vilsmeier reagent, which then facilitates the conversion of the carboxylic acid. The use of pyridine (B92270) as a catalyst with thionyl chloride has also been reported. masterorganicchemistry.com
Below is an interactive table summarizing the optimized reaction conditions for the direct chlorination of 3,5-dihydroxybenzoic acid.
Strategies for Mitigating Undesired Side Reactions, Including Esterification and Self-Condensation
The primary challenge in the direct chlorination of 3,5-dihydroxybenzoic acid is the presence of the reactive hydroxyl groups, which can lead to several side reactions.
Esterification:
The newly formed acyl chloride can react with the hydroxyl groups of unreacted 3,5-dihydroxybenzoic acid or another molecule of this compound to form esters. This side reaction can be minimized by using an excess of the chlorinating agent and ensuring a rapid and complete conversion of the carboxylic acid.
Self-Condensation:
This compound can undergo self-condensation, particularly at elevated temperatures, to form polymeric materials. This can be mitigated by maintaining a low reaction temperature and minimizing the reaction time. Rapid purification of the product after the reaction is complete is also crucial.
Chlorination of Hydroxyl Groups:
As previously mentioned, the chlorination of the phenolic hydroxyl groups to form 3,5-dichlorobenzoyl chloride is a significant side reaction, especially with stronger chlorinating agents like PCl₅ or at higher temperatures with SOCl₂. Strict temperature control and the use of milder reagents can help to suppress this unwanted reaction.
Synthesis via Protected Phenolic Precursors
An alternative and often more efficient strategy for synthesizing this compound involves the protection of the phenolic hydroxyl groups before the chlorination step. This approach prevents the unwanted side reactions associated with the hydroxyl groups, leading to a cleaner reaction and higher yields.
Preparation of 3,5-Bis(trimethylsiloxy)benzoyl Chloride as a Key Intermediate
A common method involves the protection of the hydroxyl groups as trimethylsilyl (B98337) (TMS) ethers. wikipedia.org The synthesis of 3,5-bis(trimethylsiloxy)benzoyl chloride is a key step in this route. vt.edu
The process typically involves a three-step sequence:
Protection: 3,5-Dihydroxybenzoic acid is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or trimethylsilyl chloride (TMSCl), to form 3,5-bis(trimethylsiloxy)benzoic acid. wikipedia.org
Chlorination: The protected acid is then reacted with a chlorinating agent like thionyl chloride to form 3,5-bis(trimethylsiloxy)benzoyl chloride. vt.edu
Deprotection: The TMS protecting groups are then removed, typically by treatment with methanol (B129727) or aqueous HCl, to yield the final product, this compound.
This protection-deprotection strategy effectively circumvents the reactivity of the hydroxyl groups during the chlorination step.
Comparative Analysis of Protective Group Strategies for Hydroxyl Functionalities in Acyl Chloride Synthesis
The choice of protecting group is a critical consideration in multi-step organic synthesis. For the synthesis of acyl chlorides from phenolic acids, several protecting group strategies can be employed, each with its own advantages and disadvantages.
Silyl (B83357) Ethers (e.g., TMS, TBDMS):
Advantages: Silyl ethers, such as trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS), are widely used for protecting hydroxyl groups. tcichemicals.com They are relatively easy to introduce and can be removed under mild conditions, often using fluoride-based reagents or mild acid. wikipedia.orgharvard.edu The TMS group is particularly useful due to its small size, which minimizes steric hindrance. openochem.org
Disadvantages: The stability of silyl ethers can vary. TMS ethers are generally less stable and may not be suitable for reactions requiring harsh conditions. openochem.org More robust silyl groups like TBDMS offer greater stability but may require more stringent conditions for removal. tcichemicals.com
Acyl Protecting Groups (e.g., Acetyl, Benzoyl):
Advantages: Acyl groups, such as acetyl (Ac) and benzoyl (Bz), are also common protecting groups for hydroxyls. tcichemicals.com They are generally stable to acidic and oxidative conditions. tcichemicals.com
Disadvantages: The introduction of acyl groups often requires basic conditions. thieme-connect.de Their removal typically involves basic hydrolysis or reduction, which may not be compatible with the acyl chloride functionality. tcichemicals.com
Alkyl Ethers (e.g., Methyl, Benzyl):
Advantages: Alkyl ethers, such as methyl (Me) and benzyl (B1604629) (Bn), provide robust protection for hydroxyl groups. They are stable to a wide range of reaction conditions.
Disadvantages: The cleavage of alkyl ethers often requires harsh conditions, such as strong acids (for t-butyl ethers) or catalytic hydrogenation (for benzyl ethers), which could also affect the acyl chloride group.
The following interactive table provides a comparative analysis of different protecting group strategies for hydroxyl functionalities in the context of acyl chloride synthesis.
Derivatization from Other Substituted Benzoyl Chlorides (Analogous Examples)
The synthesis of this compound can be understood by examining the preparation of structurally similar substituted benzoyl chlorides. These analogous syntheses provide insight into the methodologies and challenges, particularly concerning the management of reactive functional groups.
A primary analog is 2,3-dihydroxybenzoyl chloride . Its synthesis typically involves the direct chlorination of 2,3-dihydroxybenzoic acid. Reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are used, often under reflux conditions in a suitable solvent like dichloromethane. The direct use of a chlorinating agent highlights a common pathway for converting benzoic acids to benzoyl chlorides.
Another relevant example is the synthesis of 3-Fluoro-4,5-dihydroxybenzoyl chloride . This process also involves the conversion of the corresponding benzoic acid using chlorinating agents like thionyl chloride or oxalyl chloride. The presence of a fluorine atom and hydroxyl groups underscores the need for reaction conditions that are selective for the carboxylic acid and avoid unwanted side reactions with the other functional groups on the aromatic ring.
The industrial synthesis of 3,5-dichlorobenzoyl chloride , a non-hydroxylated analog, offers a contrasting perspective focused on scalability and efficiency. One patented method avoids direct chlorination of the ring, instead starting with benzoyl chloride. The process involves sulfonation with sulfur trioxide, followed by chlorination with triphosgene, and finally, a desulfurization-chlorination step to yield the final product. google.com This multi-step route is designed for industrial application, emphasizing stable reagents, high safety, and minimal waste, which are critical factors for large-scale production. google.com
These examples demonstrate a common theme: the conversion of a benzoic acid derivative to a benzoyl chloride. However, the strategy is heavily influenced by the other substituents present on the aromatic ring and whether the goal is laboratory-scale synthesis or industrial production.
Table 1: Comparison of Synthetic Routes for Analogous Substituted Benzoyl Chlorides
| Compound | Starting Material | Key Reagents | Key Features |
|---|---|---|---|
| 2,3-Dihydroxybenzoyl chloride | 2,3-Dihydroxybenzoic acid | Thionyl chloride (SOCl₂) or Phosphorus trichloride (PCl₃) | Direct chlorination of the carboxylic acid. |
| 3-Fluoro-4,5-dihydroxybenzoyl chloride | 3-Fluoro-4,5-dihydroxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Requires careful control to ensure selectivity for the carboxylic acid over the hydroxyl groups. |
| 3,5-Dichlorobenzoyl chloride | Benzoyl chloride | Sulfur trioxide (SO₃), Triphosgene | Multi-step industrial process designed for safety, scalability, and high purity without extensive refinement. google.com |
Scalability Considerations for Industrial Production of this compound
The transition from laboratory-scale synthesis to industrial production of this compound presents significant challenges related to cost, safety, yield, and purity. The methods viable in a lab may not be practical or economical on a large scale.
Direct chlorination of 3,5-dihydroxybenzoic acid using agents like thionyl chloride is a common lab-scale method. However, its scalability is hampered by low yields, often below 50%, due to competing side reactions. A major issue is the chlorination of the phenolic hydroxyl groups at elevated temperatures (above 60°C), which produces 3,5-dichlorobenzoyl chloride as an undesirable byproduct. While strict temperature control and inert atmospheres can mitigate this, achieving such precision in large industrial reactors can be difficult and costly.
Using a milder reagent like oxalyl chloride offers better selectivity at low temperatures, preferentially targeting the carboxylic acid over the hydroxyl groups. Furthermore, its by-products (CO, CO₂) are gaseous, which simplifies purification. Despite these advantages, the higher cost of oxalyl chloride compared to thionyl chloride can be a limiting factor for bulk production.
To overcome the reactivity of the hydroxyl groups, a protection-deprotection strategy is often employed in laboratory settings. This involves protecting the hydroxyls as trimethylsilyl (TMS) ethers using an agent like hexamethyldisilazane (HMDS). The resulting 3,5-bis(trimethylsiloxy)benzoic acid can then be safely chlorinated with thionyl chloride, followed by a deprotection step to yield this compound. This method can achieve high yields of over 80% on a lab scale. However, the high cost of silylating agents makes this route less economically feasible for industrial adoption.
Table 2: Analysis of Synthetic Routes for this compound and Their Scalability
| Synthetic Method | Key Reagents | Advantages | Scalability Challenges |
|---|---|---|---|
| Direct Chlorination | Thionyl chloride (SOCl₂), DMF (catalyst) | Inexpensive reagents. | Low yield (<50%); risk of hydroxyl group chlorination leading to byproducts like 3,5-dichlorobenzoyl chloride; requires strict temperature control. |
| Milder Chlorination | Oxalyl chloride ((COCl)₂) | High selectivity at low temperatures; gaseous by-products simplify purification. | Higher reagent cost compared to thionyl chloride. |
| Silyl Protection Strategy | Hexamethyldisilazane (HMDS), Thionyl chloride (SOCl₂) | High lab-scale yield (>80%); protects hydroxyl groups from side reactions. | Prohibitively high cost of silylating agents for industrial-scale production. |
| Alternative Chlorination | Phosphorus pentachloride (PCl₅) | Potentially low-cost reagent. | Harsh reaction conditions; poor selectivity leads to impurities and difficult purification. |
Chemical Reactivity and Mechanistic Investigations of 3,5 Dihydroxybenzoyl Chloride
Nucleophilic Acyl Substitution Reactions
The primary mode of reactivity for 3,5-dihydroxybenzoyl chloride is nucleophilic acyl substitution. This class of reactions proceeds via a two-stage mechanism: initial nucleophilic addition to the electrophilic carbonyl carbon to form an unstable tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.eduoregonstate.edumasterorganicchemistry.com The high reactivity of the acyl chloride function allows for the synthesis of a variety of carboxylic acid derivatives under relatively mild conditions.
Amidation Reactions for Diverse Amide Synthesis
The reaction of this compound with primary or secondary amines is a robust method for the synthesis of 3,5-dihydroxybenzamides. This amidation follows the general nucleophilic acyl substitution pathway, where the nitrogen atom of the amine acts as the nucleophile. rsc.org The reaction is typically rapid and often requires the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.it
This reaction is highly versatile and has been employed in the synthesis of complex molecules, including dendrimers and biologically active compounds. csic.es For instance, the reaction of this compound with various diamines can lead to the formation of polyamides.
Table 1: Representative Amidation Reaction
| Reactants | Product | Conditions |
|---|
Esterification Reactions with Alcohols and Phenols
This compound readily reacts with alcohols and phenols to form the corresponding 3,5-dihydroxybenzoate (B8624769) esters. The reaction with alcohols is often vigorous, producing the ester and fumes of hydrogen chloride. wjec.co.ukchemguide.co.uk
The general reaction with an alcohol (R-OH) is as follows: C₇H₅ClO₃ + R-OH → C₇H₄O₃-R + HCl
Similarly, it reacts with phenols (Ar-OH), although the reaction may be less vigorous due to the slightly lower nucleophilicity of the phenolic oxygen compared to an alcoholic oxygen. chemguide.co.uk The product is a phenyl ester. This method is generally more efficient than direct esterification between a carboxylic acid and an alcohol because the reaction with an acyl chloride is irreversible. wjec.co.uk
Table 2: Esterification of this compound
| Nucleophile | Product Type | General Equation |
|---|---|---|
| Alcohol (R-OH) | Alkyl 3,5-dihydroxybenzoate | C₇H₅ClO₃ + R-OH → C₇H₄O₃-R + HCl |
Thioester Formation via Thiolysis
In a reaction analogous to esterification, this compound can undergo thiolysis with thiols (R-SH) or their corresponding salts (thiolates) to yield thioesters. wikipedia.org Thioesters are important intermediates in organic synthesis. beilstein-journals.org The reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of the acyl chloride. tudelft.nl
Using a thiol (R-SH) directly can produce the thioester, though the reaction can be enhanced by converting the thiol to its more nucleophilic thiolate salt (RS⁻) using a base. wikipedia.org One common synthetic route involves reacting the acyl chloride with an alkali metal salt of a thiol. wikipedia.org
R'COCl + RSNa → R'COSR + NaCl wikipedia.org
This method provides a direct pathway to 3,5-dihydroxybenzoyl thioesters, which are valuable synthetic precursors.
Regioselectivity and Chemoselectivity in Competitive Substitution Pathways
The presence of three potentially reactive sites—the acyl chloride and two phenolic hydroxyl groups—on the this compound molecule introduces challenges of chemoselectivity. The primary goal in most synthetic applications is to achieve selective reaction at the acyl chloride group while leaving the hydroxyl groups intact.
The acyl chloride is a much more reactive electrophile than the phenolic hydroxyl groups are nucleophiles under neutral or acidic conditions. Furthermore, chloride is an excellent leaving group, favoring substitution at the carbonyl carbon. oregonstate.edu Therefore, nucleophiles like amines, alcohols, and thiols will preferentially attack the acyl chloride.
However, under basic conditions, the phenolic hydroxyls can be deprotonated to form phenoxide ions, which are strong nucleophiles. This can lead to side reactions, such as intermolecular esterification (polymerization). To ensure high chemoselectivity for acylation at the carbonyl group, reaction conditions must be carefully controlled. Strategies include:
Use of a non-nucleophilic base: Employing a sterically hindered base or a base like triethylamine that is sufficient to scavenge the HCl byproduct without significantly deprotonating the phenolic hydroxyls. google.com
Low temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can slow down potential side reactions. rsc.org
Protecting groups: In complex multi-step syntheses, the hydroxyl groups are often protected (e.g., as ethers or silyl (B83357) ethers) before reacting the acyl chloride. wiley-vch.de These protecting groups can be removed in a subsequent step.
Influence of Phenolic Hydroxyl Groups on Acyl Chloride Reactivity
The two hydroxyl groups on the aromatic ring are not merely passive spectators; they exert a significant electronic influence on the reactivity of the acyl chloride functional group.
The two hydroxyl groups are situated at the meta-positions (3 and 5) relative to the acyl chloride group. As substituents on a benzene (B151609) ring, hydroxyl groups have a dual electronic effect: a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).
However, the resonance effect primarily influences the ortho and para positions. For a meta-substituent, the inductive effect is the dominant electronic influence on the reaction center. In the case of this compound, both meta-hydroxyl groups exert an electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring, which in turn withdraws electron density from the carbonyl carbon of the acyl chloride group.
This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.net Consequently, this compound is expected to be more reactive in nucleophilic acyl substitution reactions than unsubstituted benzoyl chloride. This enhanced reactivity is a key feature in its synthetic applications.
Oxidative and Reductive Transformations of this compound and Its Derivatives
The dual functionality of this compound allows it to undergo both oxidative transformations targeting the dihydroxy-substituted aromatic ring and reductive transformations of the acyl chloride group. These reactions provide pathways to a variety of derivatives with distinct chemical properties.
The oxidation of phenolic compounds is a well-studied area, with the resulting products being highly dependent on the substitution pattern of the hydroxyl groups. Aromatic compounds with a 1,2-dihydroxy (catechol) or 1,4-dihydroxy (hydroquinone) arrangement are readily oxidized to form corresponding ortho- and para-quinone structures, respectively. nih.gov
However, this compound possesses a 1,3-dihydroxy (resorcinol) arrangement. This meta-substitution pattern makes the direct oxidation to a simple quinone structure less favorable compared to its ortho and para isomers. nih.gov While direct oxidation is difficult, studies on related dihydroxybenzoic acids have shown that electrochemical oxidation can generate reactive quinone-like intermediates. researchgate.net These intermediates are often unstable and can participate in subsequent reactions, such as Michael additions with available nucleophiles, to yield more complex heterocyclic structures like benzofuran (B130515) derivatives. researchgate.netresearchgate.netmdpi.com For instance, the electrochemical oxidation of dihydroxybenzoic acid derivatives in the presence of nucleophiles like acetylacetone (B45752) leads to the formation of benzofurans via the initial generation of a quinone species. researchgate.net
The acyl chloride functional group is readily susceptible to reduction, providing synthetic routes to corresponding primary alcohols and aldehydes. The choice of reducing agent is critical in determining the final product.
Reduction to Primary Alcohol: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), can reduce the acyl chloride group completely to a primary alcohol. chemistrysteps.comdocbrown.info The reaction proceeds through a transient aldehyde intermediate, which is immediately further reduced to the alcohol. To ensure the reaction goes to completion, an excess of the reducing agent is typically employed. chemistrysteps.com This transformation yields 3,5-dihydroxybenzyl alcohol.
Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. chemistrysteps.com Lithium tri(t-butoxy)aluminum hydride, LiAl(OtBu)₃H, is a preferred reagent for this selective transformation. This reagent reacts rapidly with the highly electrophilic acyl chloride but reacts much more slowly with the resulting aldehyde. chemistrysteps.com Carrying out the reaction at low temperatures, such as -78 °C, allows for the isolation of 3,5-dihydroxybenzaldehyde (B42069) in good yield before further reduction can occur. chemistrysteps.com
| Transformation | Product | Typical Reagent(s) | Key Conditions |
|---|---|---|---|
| Acyl Chloride to Primary Alcohol | 3,5-Dihydroxybenzyl alcohol | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | Excess reducing agent used to ensure complete reduction. chemistrysteps.com |
| Acyl Chloride to Aldehyde | 3,5-Dihydroxybenzaldehyde | Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) | Requires a sterically hindered, mild reducing agent and low temperatures (e.g., -78 °C) to prevent over-reduction. chemistrysteps.com |
Solvolysis Studies of this compound (Analogous to 3,5-Dimethoxybenzoyl Chloride)
While specific kinetic data for the solvolysis of this compound is not extensively detailed, significant insights can be drawn from mechanistic studies of its close analog, 3,5-dimethoxybenzoyl chloride. koreascience.krchemdad.commyfisherstore.com The electronic effects of two meta-hydroxyl groups are analogous to two meta-methoxy groups in that both primarily exert an inductive electron-withdrawing effect and cannot provide resonance stabilization to a carbocation at the carbonyl carbon.
A kinetic study of the solvolysis of 3,5-dimethoxybenzoyl chloride in various pure and binary solvent systems revealed that the reaction does not follow a single, simple mechanism. koreascience.kr Instead, it was evaluated as proceeding through a dual-mechanism pathway, operating either unimolecularly (an Sₙ1-type mechanism involving the formation of an acylium ion intermediate) or bimolecularly (an Sₙ2-type addition-elimination mechanism involving direct attack by a solvent molecule). koreascience.kr The predominant pathway is highly dependent on the characteristics of the solvent; for example, a solvent with high ionizing power would favor the unimolecular pathway, while a highly nucleophilic solvent would favor the bimolecular pathway. koreascience.kr
Given the structural and electronic similarities, it is reasonable to predict that this compound would exhibit similar dual-mechanism behavior in solvolysis reactions. The presence of the acidic phenolic hydroxyls, capable of hydrogen bonding with solvent molecules, may further modulate the reaction kinetics compared to the methoxy (B1213986) analog, but the fundamental mechanistic dichotomy dictated by the meta-substitution pattern is expected to be preserved.
| Mechanistic Pathway (Analogous) | Description | Favored By |
|---|---|---|
| Unimolecular (Sₙ1-like) | Rate-determining formation of a resonance-stabilized acylium ion, followed by rapid attack by the solvent. | Solvents with high ionizing power (high electrophilicity). koreascience.kr |
| Bimolecular (Addition-Elimination) | Rate-determining nucleophilic attack of a solvent molecule on the carbonyl carbon, forming a tetrahedral intermediate. | Solvents with high nucleophilicity. koreascience.kr |
Derivatization Strategies and Applications in Advanced Organic Synthesis
Construction of Complex Organic Molecules
The bifunctional nature of 3,5-dihydroxybenzoyl chloride, possessing both an electrophilic acyl chloride and nucleophilic hydroxyl groups (after deprotection or in situ), allows for its use in the construction of intricate molecular architectures, including polymers and potentially macrocycles.
Synthesis of Polyhydroxyaryl Esters and Amides
This compound and its parent acid are key monomers in the synthesis of hyperbranched polymers, particularly poly(ester-amide)s and dendritic polyethers. These polymers are of interest for their unique three-dimensional, globular structures and high degree of functionality.
One strategy involves the reaction of a derivative, 3,5-diacetoxybenzoyl chloride, with diamines to form acetylated tetraphenols, which can then act as "star centers" for further polycondensation reactions. researchgate.net Similarly, hyperbranched poly(ester-amide)s have been synthesized based on 3-hydroxybenzoic acid and 3,5-diaminobenzoic acid, where the fundamental reaction types involve ester and amide bond formation. researchgate.netuni-hamburg.de The synthesis of such polymers often involves a one-step polycondensation of an AB₂ monomer, where 'A' and 'B' are reactive groups that can link together. Monomers like 3,5-bis(trimethylsiloxy)benzoyl chloride fit this AB₂ pattern, allowing for the creation of hyperbranched structures. acs.org
The general approach for creating these polymers involves protecting the hydroxyl groups of 3,5-dihydroxybenzoic acid (often as acetates or silyl (B83357) ethers) to form the corresponding acyl chloride. researchgate.net This protected monomer can then react selectively with other monomers containing amino or hydroxyl groups to build the polymer backbone through repeated esterification and amidation reactions. For instance, the reaction of 3-acetoxybenzoyl chloride with N,N',O-tris(trimethylsilyl)-3,5-diaminobenzoic acid leads to the formation of a larger monomer that can be further polymerized. researchgate.net These methods provide control over molecular weight and the degree of branching. researchgate.net
Dendritic polymers, which are perfectly branched, have also been synthesized using building blocks derived from 3,5-dihydroxybenzyl alcohol. psu.eduresearchgate.netcanada.catubitak.gov.tr The convergent synthesis approach, for example, uses 3,5-dihydroxybenzyl alcohol as a repeating unit to build dendritic "wedges" that can be attached to a central core. psu.edutubitak.gov.tr While these syntheses often start from the alcohol, the underlying ester and ether linkages are analogous to the potential reactivity of the acyl chloride derivative.
Formation of Macrocyclic and Supramolecular Architectures (Hypothetical/Potential)
The rigid structure and divergent functional groups of the 3,5-dihydroxybenzoyl unit make it a promising candidate for the construction of macrocycles and for directing the formation of supramolecular assemblies. While specific examples starting directly from this compound are not prevalent in the literature, the use of closely related 3,5-dihydroxybenzyl moieties in such applications is well-documented, suggesting the potential of the acyl chloride as a precursor.
Macrocyclization reactions often rely on high-dilution conditions to favor intramolecular over intermolecular reactions. The reaction of a di-functionalized 3,5-dihydroxybenzoyl derivative with a suitable linking chain could, in principle, lead to the formation of macrocyclic esters or amides. The defined geometry of the benzene (B151609) ring would impart a degree of pre-organization, potentially facilitating the ring-closing step. For instance, macrocycles are often synthesized via amide bond formation using coupling reagents or via metal-catalyzed cross-coupling reactions. mdpi.comsemanticscholar.org A molecule like this compound could be elaborated into a linear precursor suitable for such cyclization reactions.
In supramolecular chemistry, the 3,5-dihydroxybenzoyl moiety is known to participate in the formation of larger, non-covalently bonded structures. The hydroxyl groups are excellent hydrogen bond donors, and the aromatic ring can engage in π-π stacking interactions. For example, dendritic macromolecules based on 3,5-dihydroxybenzyl alcohol have been shown to self-assemble through hydrogen bonding. canada.caresearchgate.net Furthermore, clip-shaped molecules have been designed that change their conformation and exhibit liquid crystalline properties upon binding methyl 3,5-dihydroxybenzoate (B8624769), demonstrating the powerful directing effect of this substitution pattern in supramolecular systems. ru.nl These examples highlight the potential for derivatives of this compound to act as components in the programmed assembly of complex supramolecular architectures.
Development of Bioactive Derivatives
A significant application of this compound is as a scaffold for the development of novel bioactive compounds. Its derivatives have been extensively studied as enzyme inhibitors, with a particular focus on tyrosinase.
Synthesis of 3,5-Dihydroxybenzoyl-Hydrazineylidene Analogs for Enzyme Inhibition Studies
Researchers have synthesized series of 3,5-dihydroxybenzoyl-hydrazinylidene analogs as potential enzyme inhibitors. The general synthetic route starts with the esterification of 3,5-dihydroxybenzoic acid, followed by reaction with hydrazine (B178648) hydrate (B1144303) to produce 3,5-dihydroxybenzohydrazide (B1269074). This key intermediate is then condensed with various substituted aldehydes or ketones to form the final hydrazone (or hydrazineylidene) derivatives.
In one notable study, a series of new analogs of 3,5-dihydroxybenzoyl-hydrazineylidene conjugated to different methoxyphenyl triazoles were synthesized. researchgate.netresearchgate.net This involved a multi-step process beginning with the conversion of 3,5-dihydroxybenzoic acid to its methyl ester, followed by hydrazinolysis to form the hydrazide. researchgate.net In a parallel sequence, aniline (B41778) derivatives were used to prepare substituted triazole moieties, which were then coupled with the 3,5-dihydroxybenzohydrazide through a Schiff base reaction to yield the target compounds. researchgate.net These synthetic efforts aim to explore how different structural modifications influence the biological activity of the core 3,5-dihydroxybenzoyl scaffold.
Structure-Activity Relationship (SAR) Investigations of Synthesized Derivatives (e.g., Tyrosinase Inhibitors)
The various synthesized derivatives of the 3,5-dihydroxybenzoyl scaffold have been evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. These studies have generated valuable structure-activity relationship (SAR) data, revealing how different substituents on the molecule affect its inhibitory potency.
It has been consistently shown that the 3,5-dihydroxybenzoyl moiety is a crucial pharmacophore for tyrosinase inhibition. Modifications at other positions of the molecule, however, lead to a wide range of inhibitory activities. For example, in a series of 3,5-dihydroxybenzoyl-hydrazineylidene analogs conjugated to methoxyphenyl triazoles, the position of the methoxy (B1213986) group on the terminal aryl ring significantly influenced potency. The derivative bearing a 4-methoxyphenyl (B3050149) group was identified as the most potent in this series, with an IC₅₀ value of 55.39 ± 4.93 µM against tyrosinase. researchgate.netresearchgate.net
The table below summarizes the tyrosinase inhibitory activity of selected 3,5-dihydroxybenzoyl derivatives, illustrating the impact of structural modifications.
| Compound ID | R Group (Substituent) | IC₅₀ (µM) | Reference |
| 11m | 4-methoxyphenyl triazole | 55.39 ± 4.93 | researchgate.net, researchgate.net |
| - | Varies (general derivatives) | 90.53 | psu.edu |
These SAR studies propose that while the 3,5-dihydroxybenzoyl group provides the core binding interaction, the attached scaffolds, such as the aryl methoxy-triazole, can provide the necessary bulk to occupy the enzyme's active site pocket and may form additional interactions with key residues. researchgate.net
Mechanistic Studies of Molecular Interactions with Biological Targets
To understand how these derivatives inhibit tyrosinase at a molecular level, researchers have employed kinetic analysis and in silico molecular docking simulations. These studies provide insights into the mode of inhibition and the specific interactions between the inhibitor and the enzyme's active site.
Kinetic studies of the most potent derivatives, such as the 4-methoxyphenyl triazole analog (11m), have revealed a competitive mode of inhibition. researchgate.netresearchgate.net This indicates that the inhibitor competes with the natural substrate (like L-tyrosine) for binding to the active site of the enzyme.
Molecular docking simulations have further elucidated the binding mode. These computational studies show the inhibitor positioned within the active site of tyrosinase, where the 3,5-dihydroxyphenyl moiety can form crucial interactions. researchgate.netresearchgate.net The hydroxyl groups are often predicted to chelate the copper ions in the enzyme's active site, a common mechanism for tyrosinase inhibitors. The rest of the molecule can then form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, stabilizing the enzyme-inhibitor complex. researchgate.netresearchgate.net Molecular dynamics simulations have been used to confirm the stability of this binding orientation over time. researchgate.netresearchgate.net
Precursor for Other Functional Molecules
This compound is a highly reactive and versatile bifunctional molecule, making it a valuable precursor in the synthesis of a wide array of more complex functional molecules. Its acyl chloride group provides a reactive site for nucleophilic acyl substitution, while the two phenolic hydroxyl groups offer points for further derivatization or influence the electronic properties and reactivity of the molecule. This dual functionality allows it to serve as a key building block in the construction of diverse molecular architectures, from polymeric materials to biologically active compounds.
The primary utility of this compound as a precursor stems from the high reactivity of the acyl chloride moiety. This group readily reacts with various nucleophiles, such as alcohols, phenols, amines, and thiols, to form stable ester, amide, and thioester linkages, respectively. This reactivity is fundamental to its application in multi-step organic syntheses.
One of the most significant applications of the 3,5-dihydroxybenzoyl scaffold is in the synthesis of dendritic polymers, or dendrimers. The AB2-type structure of its parent molecule, 3,5-dihydroxybenzoic acid, where the carboxylic acid is one reactive site (A) and the two hydroxyl groups are the other two (B2), makes it an ideal monomer for creating highly branched, tree-like macromolecules. In this context, this compound serves as the activated form of the 'A' group, facilitating the esterification reactions that build the dendritic structure. For instance, it can be used in the convergent synthesis of Fréchet-type dendrimers, where dendritic wedges are built first and then attached to a core molecule. The related compound, 3,5-dihydroxybenzyl alcohol, is also widely used in dendrimer synthesis, often in conjunction with other monomers, to create complex poly(ether-urethane) or poly(ether-ether ketone) dendrimers.
Furthermore, the structural motif of this compound is integral to the synthesis of depsides. Depsides are polyphenolic compounds composed of two or more monocyclic aromatic units linked by an ester bond and are found in lichens. The synthesis of these natural products and their analogues often involves an esterification reaction between a phenolic carboxylic acid and another phenol (B47542). Using the acyl chloride, such as this compound, is a standard method to activate the carboxylic acid for this ester bond formation. For example, depsides like 2-O-(3,4-dihydroxybenzoyl)-2,4,6-trihydroxyphenylacetic acid have been shown to inhibit interleukin-8 production. The general synthetic strategy for depsides can be adapted using this compound to create novel derivatives with potential biological activity.
The compound also serves as a precursor for various other functional molecules. Although its parent compound, 3,5-dihydroxybenzoic acid, is often cited as the starting material, the conversion to the acyl chloride is a common intermediate step. For example, the synthesis of the antioxidant Resveratrol (3,4',5-trihydroxystilbene) can start from 3,5-dihydroxybenzoic acid. Similarly, it is a starting point for synthesizing the antibacterial drug Bromoprime and certain plant growth regulators. In these multi-step syntheses, the carboxylic acid is often converted to the more reactive acyl chloride to facilitate subsequent chemical transformations like reductions or coupling reactions.
The table below summarizes the role of this compound as a precursor in the synthesis of various functional molecules.
| Precursor | Reagent/Reaction Type | Resulting Functional Molecule/Class | Reference |
| This compound / 3,5-Dihydroxybenzoic acid | Polycondensation / Esterification | Dendrimers (e.g., Fréchet-type) | ,, |
| This compound | Esterification with phenolic compounds | Depsides and Depsidones | , |
| 3,5-Dihydroxybenzoic acid (via acyl chloride) | Multi-step synthesis | Resveratrol | |
| 3,5-Dihydroxybenzoic acid (via acyl chloride) | Multi-step synthesis including bromination and condensation | Bromoprime | |
| 3,5-Dihydroxybenzoic acid (via acyl chloride) | Catalytic hydrogenation and acylation | Plant Growth Regulators | |
| This compound | Nucleophilic acyl substitution with alcohols/amines | Esters / Amides |
Applications of 3,5 Dihydroxybenzoyl Chloride in Polymer and Materials Science
Monomer in Polymerization Reactions
The unique AB₂-type structure of 3,5-dihydroxybenzoic acid, where 'A' is the carboxylic acid (or its activated acyl chloride form) and 'B' represents the two hydroxyl groups, makes its derivatives ideal for one-pot syntheses of hyperbranched polymers. To facilitate polymerization and prevent unwanted side reactions, the hydroxyl groups are typically protected, most commonly as trimethylsiloxy groups.
Polycondensation of 3,5-Bis(trimethylsiloxy)benzoyl Chloride for Hyperbranched Polyester (B1180765) Synthesis
A significant application of 3,5-dihydroxybenzoyl chloride derivatives is in the synthesis of hyperbranched aromatic polyesters. researchgate.net The direct polycondensation of this compound is challenging due to the high reactivity of the phenolic hydroxyl groups. To circumvent this, a protected monomer, 3,5-bis(trimethylsiloxy)benzoyl chloride, is widely used. kaust.edu.sa This monomer can be polymerized in a one-step thermal self-condensation process to produce high-yield (80% or greater) hyperbranched polyesters. kaust.edu.saresearchgate.net The synthesis was first successfully reported in 1991. mdpi.com
The polymerization of the pure, chloride-ion-free 3,5-bis(trimethylsiloxy)benzoyl chloride monomer is readily initiated by heating it in the presence of a catalyst, such as dimethylformamide or trimethylamine (B31210) hydrochloride. kaust.edu.saibm.com During the reaction, the trimethylsilyl (B98337) groups are eliminated as trimethylsilyl chloride, forming ester linkages and resulting in a highly branched, globular polymer structure. The resulting hyperbranched polyesters are characterized by a high density of functional groups, specifically phenolic hydroxyls, at the chain ends and within the "linear" segments of the polymer chains. kaust.edu.saibm.com
Controlled Polymer Architecture and Molecular Weight in Polycondensation Processes
A key advantage of using 3,5-bis(trimethylsiloxy)benzoyl chloride is the ability to control the resulting polymer's architecture and molecular weight. ibm.com Several reaction parameters can be tuned to achieve desired characteristics. The molecular weight of the hyperbranched polyesters generally increases with higher reaction temperatures, longer reaction times, and larger amounts of catalyst. kaust.edu.saibm.com For instance, polymerizations conducted in o-dichlorobenzene have yielded similar controllable results. kaust.edu.saibm.com
Furthermore, the polymerization strategy significantly impacts the final polymer properties. While random bulk polycondensation of the AB₂ monomer yields polymers with limited molecular weights (Mn = 2,900–8,400 g/mol ), employing a slow monomer addition (SMA) strategy leads to the formation of polymers with considerably higher molecular weights (Mn up to 278,000 g/mol ) and low polydispersities (PD = 1.09–1.49). acs.org The SMA method also enhances the degree of branching (DB) from approximately 0.5 in bulk polycondensation to values between 0.61 and 0.66, which aligns with theoretical predictions. acs.org The kinetics of the polycondensation of 3,5-bis(trimethylsiloxy)benzoyl chloride have been investigated in detail using NMR spectroscopy to understand the formation of different structural units and diads. acs.org
| Polymerization Method | Number Average Molecular Weight (Mn, g/mol) | Polydispersity (PD) | Degree of Branching (DB) |
|---|---|---|---|
| Random Bulk Polycondensation | 2,900 - 8,400 | High | ~0.50 |
| Slow Monomer Addition (SMA) | 83,000 - 278,000 | 1.09 - 1.49 | 0.61 - 0.66 |
Copolymerization Strategies with Other Functional Monomers
Copolymerization of 3,5-bis(trimethylsiloxy)benzoyl chloride (an AB₂ monomer) with other functional monomers provides a versatile strategy for tailoring polymer properties, particularly the degree of branching (DB). acs.org A common approach involves the copolycondensation of the AB₂ monomer with an AB-type comonomer, such as 3-(trimethylsiloxy)benzoyl chloride. psu.edu Varying the molar feed ratio of the AB₂ and AB monomers allows for precise control over the branching density, enabling the synthesis of copolymers with a DB ranging from 0 (linear) to 0.5. acs.orgpsu.edu The equal reactivity of these comonomers has been confirmed through detailed ¹³C NMR analysis. acs.org
This strategy has been extended to other systems. For example, star-shaped polyesters with hyperbranched arms have been prepared through the direct copolycondensation of activated 3,5-dihydroxybenzoic acid with A₂ or A₄ type star-center comonomers. psu.edu Similarly, hyperbranched poly(ester-amide)s can be synthesized by acylating N,O-bistrimethylsilyl-3-aminobenzoic acid with 3,5-bisacetoxybenzoylchloride, which acts as a trifunctional monomer. tandfonline.com Copolymerizing this trifunctional monomer with acetylated tetraphenols results in star-shaped poly(ester-amide)s with four hyperbranched arms. tandfonline.com
Post-Polymerization Modification and End-Group Functionalization
Post-polymerization modification is a powerful technique that allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu The hyperbranched polymers synthesized from this compound derivatives, with their high concentration of terminal phenolic groups, are excellent candidates for such modifications. kaust.edu.saibm.com
Acylation of Polymeric Scaffolds using this compound Derivatives
Derivatives of this compound are effective acylating agents for modifying polymeric scaffolds. The acyl chloride group readily reacts with nucleophiles like amines and alcohols to form stable amide and ester bonds, respectively. This reactivity is exploited to attach the dihydroxybenzoyl moiety onto other polymer structures or to build complex architectures.
A notable example is the synthesis of hyperbranched poly(ester-amide)s, where 3,5-bisacetoxybenzoylchloride is used to acylate N,O-bistrimethylsilyl-3-aminobenzoic acid. tandfonline.com This reaction creates a trifunctional monomer in situ, which then polycondenses to form the hyperbranched polymer. tandfonline.com A similar principle is applied in the development of bicyclic peptides, where a 3,5-dihydroxybenzoyl group reacts with nitrofluorobenzoyl moieties on a solid-phase support in a single cyclization step. acs.org This demonstrates the utility of the dihydroxybenzoyl unit as a scaffold for creating complex, structurally defined macromolecules. acs.org
Impact of End-Group Chemistry on Bulk and Solution Properties of Polymers
The large number of terminal phenolic hydroxyl groups on hyperbranched polyesters derived from 3,5-bis(trimethylsiloxy)benzoyl chloride offers numerous opportunities for functionalization. kaust.edu.saibm.com The chemical nature of these end-groups significantly influences the bulk and solution properties of the final polymer. kaust.edu.saworktribe.com
Functionalization of the terminal hydroxyls is readily accomplished in a homogeneous solution. kaust.edu.saibm.com Modifying these end-groups by, for example, capping them with different protecting groups, directly affects the polymer's solubility and thermal properties. kaust.edu.saibm.com For instance, aliphatic hyperbranched polyesters modified with phthalic anhydride (B1165640) or trimellitic anhydride exhibit different aggregation behaviors in dimethylformamide/water mixtures compared to the original hydroxyl-terminated polymer due to their acquired amphiphilic structures. researchgate.net Similarly, modifying the end-groups of hyperbranched polyesters with acryloyl chloride can change the material from a sticky solid to a high-viscosity liquid, indicating a decrease in the glass transition temperature. researchgate.net This tunability of properties through end-group modification makes these polymers highly adaptable for various applications, allowing for minimal perturbation of bulk properties while significantly altering surface or interfacial characteristics. worktribe.com
| Original Polymer | Modifying Agent | Resulting End-Group | Impact on Properties | Reference |
|---|---|---|---|---|
| Hyperbranched Aromatic Polyester | Various Protecting Groups | Protected Phenols | Altered solubility and thermal properties. | kaust.edu.sa, ibm.com |
| Aliphatic Hyperbranched Polyester | Phthalic Anhydride | Carboxylic Acid | Forms global aggregates in solution due to amphiphilic nature. | researchgate.net |
| Aliphatic Hyperbranched Polyester | Acryloyl Chloride | Acrylate | Changes physical state from solid to viscous liquid; lowers glass transition temperature. | researchgate.net |
Related Applications in Dendrimer and Hyperbranched Macromolecule Synthesis (using related precursors like 3,5-Dihydroxybenzyl alcohol)
Exploration of Molecular Mechanics and Semi-Empirical Theories in Dendrimer Design
The intricate three-dimensional structures of dendrimers, which are often difficult to characterize fully through experimental means alone, have been extensively studied using computational chemistry methods. tandfonline.comnih.gov Molecular mechanics (MM) and semi-empirical theories are powerful tools for understanding and predicting the conformations and properties of these complex macromolecules. researchgate.netmdpi.comnih.gov
Molecular Mechanics (MM):
Molecular mechanics simulations, such as those using the MM+ force field, have been successfully employed to characterize the geometry of dendrimers based on 3,5-dihydroxybenzyl alcohol. researchgate.net These methods treat molecules as a collection of atoms held together by springs, allowing for the calculation of potential energy and the prediction of stable conformations. For dendrimers, MM simulations can predict key structural features like:
Globular Shape: Higher generation dendrimers (G4 and G5) based on 3,5-dihydroxybenzyl alcohol are predicted to assume a more globular structure. researchgate.net
Internal Cavities: These simulations reveal the formation of well-defined internal cavities within the dendritic structure, particularly in higher generations. researchgate.net
Semi-Empirical Theories:
Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a balance between the accuracy of ab initio methods and the computational efficiency of molecular mechanics. researchgate.netmdpi.com These methods have been used to optimize the structures of dendrimer generations and validate the results obtained from molecular mechanics. researchgate.netresearchgate.net Studies have shown that for lower generation dendrimers (G1-G3), the conformations predicted by MM+ are in excellent agreement with the global minimum structures obtained from PM3 calculations. researchgate.net This agreement provides confidence in the predictive power of MM+ for higher, more computationally demanding generations.
Key findings from the application of these theories include:
The peripheral molecular wave functions of dendrimer generations 1-5 have been found to be reactive and exist as a degenerate set with similar eigenvalues. researchgate.net
The synergy between molecular mechanics and semi-empirical theories provides an invaluable toolkit for the rational design of dendrimers with specific sizes, shapes, and functionalities for various applications. tandfonline.comnih.gov
Aggregation Behavior and Internal Cavity Formation in dendritic Structures
A hallmark of dendritic polymers, particularly those synthesized from precursors like 3,5-dihydroxybenzyl alcohol, is their ability to self-assemble and form aggregates in solution. sigmaaldrich.comrsc.org This aggregation behavior is a direct consequence of their unique architecture and the nature of their surface functional groups. nih.govrsc.org The presence of peripheral hydroxyl groups on these dendrimers leads to significant aggregation through hydrogen bonding. researchgate.netrsc.org
The extent of aggregation is often dependent on the dendrimer's generation and concentration in solution. researchgate.nettandfonline.comrsc.org For instance, dendrimers based on 3,5-dihydroxybenzyl alcohol have been observed to self-assemble, with a critical aggregation concentration identified for lower generations. researchgate.net Higher generation dendrimers tend to form aggregates even at low concentrations due to the increased number of peripheral hydroxyl groups. researchgate.net The conformation of the dendrimer also plays a crucial role; lower generation dendrimers may adopt a disk-like conformation, leading to more significant aggregation, while higher generations with a more globular shape may experience less aggregation. nih.gov
Internal Cavity Formation:
The highly branched and globular nature of higher generation dendrimers leads to the formation of internal void spaces or cavities. nih.govmdpi.comtandfonline.com These cavities are a defining feature of dendritic architecture and are crucial for many of their applications. The size and nature of these internal cavities can be tuned by modifying the building blocks of the dendrimer. nih.govacs.org
Geometric characterization using molecular mechanics and semi-empirical methods has shown that lower generation dendrimers (G1-G3) based on 3,5-dihydroxybenzyl alcohol have relatively open structures without significant internal spaces. researchgate.net In contrast, higher generations (G4 and G5) exhibit well-defined internal cavities. researchgate.net These internal hydrophobic cavities can encapsulate guest molecules, effectively acting as unimolecular micelles. symbiosisonlinepublishing.comnih.govacs.org The encapsulation of guest molecules within these cavities has been demonstrated, leading to changes in the spectroscopic properties of the guest. researchgate.net
The table below summarizes key findings related to the aggregation and internal cavity formation in dendrimers derived from 3,5-dihydroxybenzyl alcohol and related precursors.
| Dendrimer Characteristic | Observation | Research Finding |
| Aggregation | Self-assembly via hydrogen bonding of peripheral hydroxyl groups. researchgate.netrsc.org | A critical aggregation concentration was found for lower generations (1-3). researchgate.net |
| Influence of Generation on Aggregation | Higher generations show aggregation at lower concentrations. researchgate.net | Aggregation decreases at higher generations due to a shift from disk-like to globular conformations. nih.gov |
| Internal Cavity Formation | Lower generations (G1-G3) have open structures; higher generations (G4-G5) have well-defined cavities. researchgate.net | The cavities can encapsulate guest molecules, altering their properties. researchgate.net |
| Micellar Behavior | Dendrimers with hydrophobic interiors and hydrophilic exteriors act as unimolecular micelles. nih.govacs.org | The size of the dendritic molecule influences the size of the resulting aggregate. nih.govacs.org |
Catalytic and Solubilization Applications of Functionalized Dendrimers
The unique structural features of dendrimers, such as their multivalent surfaces and internal cavities, make them highly attractive for applications in catalysis and solubilization. nih.govnih.govsapub.orgbohrium.com By functionalizing the periphery or the core of the dendrimer with catalytic sites, it is possible to create highly efficient and recyclable catalysts. nih.govacademie-sciences.frtdx.cat
Catalytic Applications:
Dendrimers functionalized with transition metals can act as catalysts that bridge the gap between homogeneous and heterogeneous catalysis. nih.govbohrium.comacademie-sciences.fr The dendritic framework provides a soluble support for the catalytic sites, allowing for reactions to occur in a homogeneous phase. However, the large size of the dendrimer allows for its separation from the reaction mixture using techniques like nanofiltration, enabling catalyst recovery and reuse. bohrium.comacademie-sciences.fr
The position of the catalytic site within the dendrimer architecture is of critical importance. nih.gov
Periphery-functionalized dendrimers: The catalytic sites are highly accessible, often leading to reaction rates comparable to their non-dendritic counterparts. bohrium.comacademie-sciences.fr
Core-functionalized dendrimers: The dendritic shell can create a microenvironment around the catalytic core, potentially mimicking the active sites of enzymes and leading to enhanced selectivity or stability. nih.gov
Dendrimers derived from 3,5-dihydroxybenzyl alcohol have been functionalized at their periphery with phosphorus donor groups, which can then be coordinated to rhodium. rsc.org These organometallic dendrimers have demonstrated catalytic activity in the hydrogenation of decene, with the efficiency depending on the dendrimer generation. rsc.org
Solubilization Applications:
The presence of a hydrophobic interior and a hydrophilic exterior in many dendrimers allows them to act as unimolecular micelles, capable of solubilizing poorly water-soluble compounds. nih.govsymbiosisonlinepublishing.comnih.gov The internal cavities of dendrimers can encapsulate hydrophobic guest molecules, shielding them from the aqueous environment and increasing their apparent solubility. symbiosisonlinepublishing.comtandfonline.com
The solubilization capacity of a dendrimer is influenced by several factors, including:
Dendrimer Generation: Higher generation dendrimers generally have larger internal voids and can encapsulate more guest molecules. symbiosisonlinepublishing.comnih.gov
Surface Chemistry: The nature of the terminal groups on the dendrimer surface can influence its interaction with the solvent and the guest molecule. symbiosisonlinepublishing.comnih.gov
pH: For dendrimers with ionizable groups, the pH of the solution can affect their conformation and, consequently, their solubilizing ability. nih.gov
The table below provides examples of how functionalized dendrimers are utilized in catalysis and solubilization.
| Application | Dendrimer Function | Key Findings |
| Catalysis | Soluble support for transition metal catalysts. nih.govbohrium.com | Dendrimer-supported catalysts can be recycled via nanofiltration. bohrium.comacademie-sciences.fr |
| Site isolation and microenvironment creation for catalytic sites. nih.govbohrium.com | Catalytic efficiency can be dependent on the dendrimer generation. rsc.org | |
| Solubilization | Encapsulation of hydrophobic molecules in internal cavities. symbiosisonlinepublishing.comtandfonline.com | Solubility enhancement is often proportional to dendrimer concentration and generation. nih.gov |
| Unimolecular micellar behavior. nih.govsymbiosisonlinepublishing.com | The internal architecture of dendrimers is typically hydrophobic, while the surface is hydrophilic. symbiosisonlinepublishing.com |
Advanced Spectroscopic and Analytical Characterization Methodologies for 3,5 Dihydroxybenzoyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of 3,5-Dihydroxybenzoyl chloride. It provides information on the chemical environment of each proton and carbon atom within the molecule.
¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment
One-dimensional NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, serves as the primary method for verifying the identity and purity of this compound. researchgate.net
In ¹H NMR spectroscopy, the hydroxyl (-OH) protons are typically observed as broad singlets at a downfield chemical shift, often greater than 10 ppm when measured in a solvent like DMSO-d₆. The aromatic protons on the benzene (B151609) ring produce a distinct pattern. Due to the molecule's symmetry, the two protons at positions 2 and 6 are chemically equivalent, as are the hydroxyl groups. The proton at position 4 is unique. This leads to specific signals that confirm the substitution pattern.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom. The carbonyl carbon of the acyl chloride group is particularly characteristic, appearing significantly downfield (e.g., ~169 ppm for a similar compound, 3,5-dichlorobenzoyl chloride). The carbon atoms attached to the hydroxyl groups also have distinctive chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Notes |
| H2, H6 | Aromatic | ~7.0-7.2 | Expected to be a doublet. |
| H4 | Aromatic | ~6.6-6.8 | Expected to be a triplet. |
| OH | Hydroxyl | >10 (in DMSO-d₆) | Broad singlet, position is solvent and concentration dependent. |
| C1 | Aromatic (C-COCl) | ~135-140 | |
| C2, C6 | Aromatic (C-H) | ~110-115 | |
| C3, C5 | Aromatic (C-OH) | ~158-160 | |
| C4 | Aromatic (C-H) | ~108-110 | |
| C=O | Carbonyl | ~168-172 | Chemical shift is influenced by the electronegativity of the chlorine atom. |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
2D NMR Techniques for Complex Structure Assignment
For more complex derivatives of this compound or to resolve any structural ambiguities, two-dimensional (2D) NMR techniques are employed. rsc.orgjppres.com These experiments reveal correlations between different nuclei, providing a more detailed structural map.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a correlation between the H4 proton and the H2/H6 protons, confirming their connectivity within the aromatic ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is invaluable for definitively assigning the signals in the ¹³C NMR spectrum to their corresponding protons identified in the ¹H NMR spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C3, and C5 in the this compound structure, by showing their correlation to nearby protons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can help confirm stereochemistry and spatial arrangements in more complex derivatives. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The spectrum provides a molecular "fingerprint" that confirms the presence of the hydroxyl and acyl chloride moieties.
The most prominent and diagnostic absorption bands for this compound are:
O-H Stretch: A strong, broad absorption band typically appears in the region of 3200–3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) groups. The broadness is due to hydrogen bonding.
C=O Stretch: A sharp, intense absorption band is expected near 1770–1810 cm⁻¹ for the carbonyl (C=O) group of the acyl chloride. This frequency is higher than that of a typical ketone or carboxylic acid due to the electron-withdrawing effect of the chlorine atom.
C=C Stretch: Absorptions corresponding to the carbon-carbon double bonds within the aromatic ring typically appear in the 1500–1600 cm⁻¹ region. vscht.cz
C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) groups will be visible in the fingerprint region, usually around 1200-1300 cm⁻¹.
C-Cl Stretch: The carbon-chlorine bond stretch appears at lower frequencies, typically in the 600-800 cm⁻¹ range.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | Stretching | 3600–3200 | Strong, Broad |
| Carbonyl (C=O) | Stretching | 1810–1770 | Strong, Sharp |
| Aromatic Ring (C=C) | Stretching | 1600–1500 | Medium to Weak |
| Phenolic C-O | Stretching | 1300–1200 | Medium |
| Acyl C-Cl | Stretching | 800–600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.
Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Confirmation and Fragmentation Analysis
Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺•). acdlabs.com This molecular ion provides the integer molecular weight of the compound. For this compound (C₇H₅ClO₃), the molecular ion peak would be observed at an m/z corresponding to its molecular weight.
A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. chemguide.co.uk This is due to the natural abundance of the ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%) isotopes. Therefore, two molecular ion peaks will be observed:
M⁺• peak: Corresponding to the molecule containing the ³⁵Cl isotope.
[M+2]⁺• peak: Corresponding to the molecule containing the ³⁷Cl isotope, with a relative intensity of approximately one-third of the M⁺• peak. chemguide.co.uk
The high energy of EI-MS also causes the molecular ion to break apart into smaller, stable fragment ions. savemyexams.com This fragmentation pattern is reproducible and provides valuable structural information. For this compound, expected fragmentation pathways include:
Loss of a chlorine radical (•Cl) to form the [M-Cl]⁺ ion.
Loss of carbon monoxide (CO) from the [M-Cl]⁺ ion to form the dihydroxy-phenyl cation.
Table 3: Predicted EI-MS Fragments for this compound (C₇H₅ClO₃)
| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Proposed Fragment Ion | Formula |
| 172 | 174 | Molecular Ion [M]⁺• | [C₇H₅ClO₃]⁺• |
| 137 | - | [M-Cl]⁺ | [C₇H₅O₃]⁺ |
| 109 | - | [M-Cl-CO]⁺ | [C₆H₅O₂]⁺ |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. nfdi4chem.de This precision allows for the unambiguous determination of the elemental formula of the molecular ion, as each formula has a unique exact mass. researchgate.net
For this compound, HRMS can distinguish its formula, C₇H₅ClO₃, from other potential combinations of atoms that might have the same nominal (integer) mass. This is a definitive method for confirming the identity of a newly synthesized compound or for analyzing complex mixtures.
Calculated Exact Mass for C₇H₅³⁵ClO₃: 171.9927
Calculated Exact Mass for C₇H₅³⁷ClO₃: 173.9898
By comparing the experimentally measured exact mass to the calculated value, the elemental composition can be confirmed with a high degree of confidence, often with an error of less than 5 parts per million (ppm). wiley-vch.de
Chromatographic Techniques
Chromatographic methods are indispensable for the separation and analysis of this compound and its derivatives from complex mixtures. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are particularly prominent in this regard.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound and its derivatives, as well as for quantitative analysis. The technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For benzoyl chloride derivatives, reversed-phase HPLC is commonly employed, often utilizing a C18 column. acs.org
The selection of mobile phase is critical for achieving optimal separation. A typical mobile phase for analyzing phenolic compounds consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, often acidified with formic acid or phosphoric acid to improve peak shape and resolution. mdpi.comresearchgate.net For instance, a gradient elution starting with a higher proportion of aqueous phase and gradually increasing the organic solvent concentration allows for the separation of compounds with a wide range of polarities. mdpi.com
Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at specific wavelengths. acs.org For this compound and its derivatives, the presence of the benzoyl chromophore allows for sensitive detection in the UV region. nih.gov The purity of a sample can be assessed by the presence of a single, sharp peak at the expected retention time, with the peak area being proportional to the concentration of the compound. This relationship forms the basis for quantitative analysis, where the concentration of a derivative in a sample is determined by comparing its peak area to a calibration curve generated from standards of known concentration. wiley-vch.de
The utility of HPLC extends to the analysis of complex reaction mixtures, enabling the quantification of reactants, products, and byproducts. This is crucial for optimizing reaction conditions and calculating reaction yields. nih.gov Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) provides an even more powerful analytical tool, offering both separation and mass information, which aids in the structural confirmation of the synthesized derivatives. mdpi.com
Table 1: HPLC Analysis Parameters for Benzoyl Chloride Derivatives
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Stationary Phase | The solid support within the column that interacts with the analytes. | C18 (octadecyl-silica) is most common for reversed-phase chromatography. |
| Mobile Phase | The solvent that carries the analytes through the column. | A gradient of acetonitrile/water or methanol/water, often with an acid modifier like formic acid. mdpi.com |
| Detector | The component that measures the presence of analytes as they elute. | Diode Array Detector (DAD) or UV-Vis Detector. acs.org |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 2.0 mL/min. |
| Injection Volume | The amount of sample introduced into the HPLC system. | Usually between 5 - 20 µL. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions involving this compound. libretexts.orgmedcraveonline.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture at various time points. rsc.orgresearchgate.net
In a typical TLC analysis, a small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. medcraveonline.com The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The mobile phase ascends the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. libretexts.org
The choice of eluent is crucial and is determined by the polarity of the compounds being separated. For derivatives of this compound, mixtures of ethyl acetate (B1210297) and hexanes are often used. rsc.org After development, the separated spots are visualized. While some colored compounds are visible to the naked eye, many derivatives of this compound are colorless and require visualization techniques such as UV light (if the compounds are UV-active) or staining with a chemical reagent. libretexts.orgillinois.edu Common stains include potassium permanganate, vanillin (B372448), or ninhydrin (B49086) for specific functional groups. illinois.edubibliotekanauki.pl
By comparing the TLC profile of the reaction mixture with that of the starting material, a chemist can quickly determine if the reaction is complete, has stalled, or has produced multiple products. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound under a given set of conditions and can aid in the identification of spots. libretexts.org
Table 2: Common TLC Stains and Their Applications
| Stain | Preparation | Visualization | Application |
|---|---|---|---|
| Potassium Permanganate | A dilute aqueous solution of KMnO₄. | Yellow to brown spots on a purple background. | General stain for compounds with oxidizable functional groups. |
| Vanillin | A solution of vanillin in ethanol (B145695) and sulfuric acid. illinois.edu | Variously colored spots upon heating. illinois.edu | General stain for a wide range of organic compounds. |
| Ninhydrin | A solution of ninhydrin in ethanol. bibliotekanauki.pl | Pink or purple spots upon heating. bibliotekanauki.pl | Specific for primary and secondary amines. |
| UV Light | Short-wave (254 nm) or long-wave (366 nm) UV lamp. | Dark spots on a fluorescent background (for plates with a fluorescent indicator) or fluorescent spots. illinois.edu | For compounds that absorb UV radiation. |
X-ray Crystallography for Definitive Solid-State Structural Analysis (for derivatives)
X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of crystalline derivatives of this compound in the solid state. This powerful technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure-property relationships of these molecules.
The process involves irradiating a single crystal of the derivative with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. acs.org
For derivatives of this compound, X-ray crystallography can confirm the connectivity of the atoms, establish the stereochemistry, and reveal the conformation of the molecule in the solid state. wiley-vch.de It can also provide critical insights into the nature of intermolecular interactions, such as hydrogen bonding, which are often prevalent due to the presence of the hydroxyl groups. These interactions can significantly influence the packing of the molecules in the crystal lattice and, consequently, their physical properties.
Theoretical and Computational Investigations of 3,5 Dihydroxybenzoyl Chloride
Quantum Chemical Calculations (e.g., Density Functional Theory, Semi-Empirical Molecular Orbital Theory)
Quantum chemical calculations are powerful tools for investigating the molecular systems of transition metal atoms and organic compounds. rsc.org Methods like Density Functional Theory (DFT) and semi-empirical molecular orbital theories are frequently employed. rsc.orgtau.ac.il While DFT methods are known for their accuracy, they can be computationally demanding for large systems. rsc.org Semi-empirical methods, though generally less accurate for energies, are computationally less intensive and suitable for moderate-sized molecules. tau.ac.il For complex structures like dendrimers based on related molecules such as 3,5-dihydroxybenzyl alcohol, a combined approach is often used, where initial optimizations are performed with molecular mechanics (MM+) and then refined using semi-empirical methods like PM3. researchgate.netresearchgate.net
The electronic structure of a molecule is fundamentally linked to its stability and reactivity. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy difference (ΔE) between the HOMO and LUMO, often called the energy gap, is a critical parameter for describing molecular reactivity. acs.org A smaller energy gap generally implies higher reactivity.
| Compound Type | Method | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
| Substituted Thiosemicarbazone (3a) | B3LYP/6-311+G(d,p) | - | - | 3.053 |
| Substituted Thiosemicarbazone (3b) | B3LYP/6-311+G(d,p) | - | - | 3.118 |
| Dibenzylideneacetone Analogue (2) | B3LYP/6–311++G(d,p) | - | - | - |
Data sourced from studies on similar complex organic molecules to illustrate typical computational outputs. acs.orgnih.gov
Computational methods are instrumental in predicting the reactivity and elucidating the reaction mechanisms of chemical compounds. For antioxidants containing dihydroxybenzoyl moieties, DFT calculations can determine the preferred reaction pathway by comparing the enthalpies associated with different mechanisms, such as Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). academie-sciences.fracademie-sciences.fr The mechanism with the lowest calculated thermodynamic value (e.g., Bond Dissociation Enthalpy for HAT, Ionization Potential for SET-PT) is considered the most probable. academie-sciences.fr
Furthermore, theoretical studies on dendrimers derived from the related 3,5-dihydroxybenzyl alcohol show that the peripheral molecular wave functions are reactive, allowing for the synthesis of larger generational structures until steric hindrance becomes a limiting factor. researchgate.net In broader applications, computational modeling can predict site-selectivity in reactions, as demonstrated in Diels-Alder reactions where a host molecule alters the positioning of reactants, favoring a product that is not dominant in the bulk solvent. nih.gov This highlights the power of computational chemistry to rationalize experimental outcomes and predict chemical behavior. nih.gov
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) are powerful in silico techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein receptor or enzyme. nih.govmdpi.com These methods are particularly valuable in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.govmdpi.com
For derivatives of 3,5-Dihydroxybenzoyl chloride, molecular docking has been successfully used to understand their inhibitory potential. In a study on 3,5-dihydroxybenzoyl-hydrazineylidene derivatives as tyrosinase inhibitors, docking was performed to elucidate the binding mode of the most potent inhibitors within the enzyme's active site. nih.govresearchgate.net The kinetic analysis revealed a competitive mode of inhibition, which was further supported by the docking studies showing the inhibitor occupying the binding pocket. nih.gov Such studies are crucial for structure-based drug design, where understanding the specific interactions (e.g., hydrogen bonds, π-π stacking) between the ligand and receptor can guide the synthesis of more effective derivatives. mdpi.com
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the ligand-receptor complex over time. nih.govmdpi.com For the tyrosinase inhibitor derived from 3,5-dihydroxybenzoyl-hydrazineylidene, MD simulations were conducted to investigate the orientation and binding interactions, confirming the stability of the inhibitor-enzyme complex. nih.gov Conformational analysis, which can be performed using methods like molecular mechanics (MM+) and semi-empirical theories, helps identify the most stable, low-energy structures of molecules. researchgate.netresearchgate.net For dendrimers based on 3,5-dihydroxybenzyl alcohol, these analyses revealed that lower generations have open structures, while higher generations adopt more globular conformations with internal cavities. researchgate.net
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides essential tools for predicting spectroscopic properties, which can then be validated against experimental data to confirm molecular structures. DFT is a reliable method for calculating various spectroscopic parameters. nih.govacs.org
The gauge-independent atomic orbital (GIAO) approach within DFT is commonly used to compute 1H and 13C NMR chemical shifts. nih.govacs.org These calculated shifts are then compared to experimental spectra, often showing good correlation. acs.org Similarly, theoretical vibrational frequencies can be calculated using DFT. These are typically scaled by a standard factor (e.g., 0.967) to correct for the overestimation inherent in harmonic vibrational frequency calculations, allowing for a more accurate comparison with experimental FT-IR spectra. nih.govresearchgate.net
Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra, providing information on excitation energies and maximum absorption wavelengths (λmax) that can be compared with experimental UV-Vis spectra. nih.govresearchgate.net The table below shows an example of the correlation between theoretical and experimental data for a related compound class.
| Spectroscopic Data | Computational Method | Theoretical Value | Experimental Value |
| Vibrational Frequency (C=O stretch) | DFT (B3LYP) | 1759, 1723 cm⁻¹ | 1708 cm⁻¹ |
| Vibrational Frequency (C-H stretch) | DFT (B3LYP) | 3043 cm⁻¹ | 3075 cm⁻¹ |
This table is illustrative, based on data for coumarin (B35378) derivatives, demonstrating the principle of comparing theoretical and experimental spectroscopic data. researchgate.net
Emerging Research Applications and Future Perspectives
Development of Novel Organic Reagents and Catalysts Utilizing its Dual Functionality
The dual functionality of 3,5-Dihydroxybenzoyl chloride is central to its application as a versatile organic reagent. The acyl chloride provides a highly reactive electrophilic site for acylation reactions, while the two hydroxyl groups can act as nucleophiles or as coordination sites for metal ions. This allows the compound to be a precursor in the synthesis of more complex reagents and ligands for catalysis.
Derivatives of this compound are being explored as ligands in coordination chemistry. The hydroxyl groups can chelate to metal ions, forming stable complexes that can function as catalysts. For instance, dihydroxybenzoyl moieties are known to bind with metal ions such as iron (III) and copper (II). This principle is applied in creating bespoke catalysts where the 3,5-dihydroxybenzoyl unit acts as a scaffold, holding a metal center in a specific orientation to facilitate a catalytic reaction. While the compound itself is not a direct catalyst, it is a critical intermediate for synthesizing ligands used in catalytic systems, such as those for asymmetric synthesis or stereospecific reactions. semanticscholar.org
Role in the Synthesis of Advanced Functional Materials Beyond Polymers
While this compound is a key monomer in specialty polymers, its role extends to the creation of other advanced functional materials, most notably dendrimers and as a potential linker for metal-organic frameworks (MOFs).
Dendrimers: Dendrimers are highly branched, perfectly structured macromolecules with a central core. The synthesis of dendritic structures often relies on a building block with multiple reactive sites. Protected this compound serves as an ideal AB2-type monomer for this purpose. In a divergent growth approach, the acyl chloride (A site) of a protected monomer reacts with a core molecule. researchgate.net Following this, the protecting groups on the hydroxyls (B sites) are removed, creating new reactive sites for the next "generation" of the dendrimer to be built. researchgate.net This stepwise process allows for the precise construction of large, generation-specific dendrimers that have applications in drug delivery, catalysis, and nanoscale technologies. researchgate.net
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters linked by organic molecules. The resulting porous structures have vast internal surface areas, making them suitable for gas storage, separation, and catalysis. The hydroxyl groups on the 3,5-dihydroxybenzoyl scaffold are capable of chelating metal ions. Research on its isomer, 2,3-dihydroxybenzoyl chloride, has shown its utility in synthesizing luminescent MOFs by reacting with terbium(III) nitrate. This suggests a strong potential for this compound to act as a similar organic linker, with its specific geometry influencing the resulting framework's structure and properties.
Table 1: Applications in Advanced Material Synthesis
| Material Type | Role of this compound | Key Functional Groups Utilized | Potential Applications |
|---|---|---|---|
| Dendrimers | AB2-type monomer for divergent synthesis | Acyl Chloride (A site), Hydroxyls (B sites) | Drug delivery, Nanoscale catalysis, Functional surface coatings |
| Metal-Organic Frameworks (MOFs) | Potential Organic Linker | Hydroxyl groups for metal chelation | Gas storage, Chemical separations, Luminescent sensors |
Integration into Green Chemistry and Sustainable Synthetic Methodologies
The integration of this compound into synthetic strategies aligns with several principles of green chemistry, primarily through the properties of the materials it helps create. Its use as a building block for biocompatible and bioerodible materials is a significant contribution to sustainable science. researchgate.net
For example, when used to construct linear-dendritic copolymers with a poly(ethylene glycol) (PEG) core, the resulting materials exhibit amphiphilic properties and are designed for biomedical applications. researchgate.net The polyester (B1180765) linkages formed from the benzoyl chloride group are potentially hydrolytically cleavable, leading to bioerodible materials that can break down into smaller, non-toxic components. researchgate.net This is a critical feature for applications like controlled drug release and temporary medical implants, reducing long-term environmental and biological impact.
Furthermore, the efficiency of using a single monomer to build large, complex dendritic structures demonstrates a high degree of atom economy. The precise, generational growth it enables minimizes waste by incorporating most of the starting material into the final product, a core tenet of green chemistry.
Future Directions in Multidisciplinary Research Involving this compound
The versatility of this compound and its derivatives suggests promising future directions across multiple scientific disciplines.
Medicinal Chemistry: Derivatives of this compound are already being investigated as enzyme inhibitors. For example, 3,5-dihydroxybenzoyl-hydrazineylidene analogs have been synthesized and studied as tyrosinase inhibitors, which could have therapeutic applications in conditions involving melanin (B1238610) overproduction or in neurodegenerative diseases like Parkinson's. nih.govbohrium.com Future work will likely focus on optimizing these scaffolds to improve potency and selectivity, and exploring their potential against other biological targets.
Materials Science: The ability to create well-defined dendrimers and copolymers will continue to be exploited. researchgate.net Future research may focus on attaching specific functional groups to the periphery of these dendrimers to create "smart" materials. These could include materials for targeted drug delivery, nanoscale reactors, or highly sensitive chemical sensors. The exploration of this compound as a linker in bespoke MOFs for carbon capture or catalysis is another promising frontier.
Biotechnology: The development of biocompatible and bioerodible materials from this compound is of significant interest. researchgate.net Future research could involve creating advanced hydrogels, scaffolds for tissue engineering, or surfaces that can control biological interactions, such as promoting or preventing cell adhesion. researchgate.net
The convergence of these fields, using this compound as a fundamental building block, will likely lead to innovative solutions for challenges in medicine, technology, and sustainable materials.
Q & A
Q. What experimental strategies are effective for optimizing the synthesis of 3,5-dihydroxybenzoyl chloride?
Single-factor experiments can systematically evaluate variables such as chlorination time, temperature, and reagent stoichiometry. For example, side-chain chlorination of aromatic precursors (e.g., m-xylene derivatives) requires controlled Cl₂ gas flow rates to avoid over-chlorination, while hydrolysis conditions (e.g., aqueous HCl) must balance reaction efficiency with product stability. A reported yield of 63.03% with 99.2% purity was achieved by optimizing these parameters .
Q. How can researchers characterize the structural purity of this compound?
Combine spectroscopic and crystallographic methods:
- ¹H NMR : Verify the absence of impurities by matching peaks to expected aromatic proton signals (e.g., doublets for meta-substituted hydroxy groups).
- X-ray crystallography : Resolve molecular geometry and detect crystalline disorder, as seen in related acyl chlorides where carbonyl and chloride groups exhibit positional disorder (R-factor: 0.038; wR-factor: 0.097) .
- Mass spectrometry : Confirm molecular weight (e.g., electron ionization-MS for [M]⁺ ions) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Engineering controls : Use fume hoods with >0.5 m/s airflow and corrosion-resistant ventilation systems to mitigate vapor exposure .
- Personal protective equipment (PPE) : Wear nitrile or butyl rubber gloves (EN 374 standard), goggles (EN 166), and lab coats. Avoid PVC gloves due to permeability risks .
- Emergency measures : Immediate skin decontamination with water (15+ minutes) and neutralization of spills using inert absorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can structural disorder in this compound derivatives impact crystallographic data interpretation?
Disorder in acyl chloride moieties (e.g., dual orientations of the carbonyl-Cl group) introduces challenges in refining X-ray diffraction data. For example, a 9.6° dihedral angle between disordered components in 3,5-dinitrobenzoyl chloride required constrained refinement and Flack parameter analysis (Flack x = 0.08) to resolve absolute configuration . Researchers should apply SHELXL restraints and validate models against residual electron density maps (<0.40 e Å⁻³) .
Q. What methodological approaches address conflicting spectroscopic data for reactive acyl chlorides?
Reactive intermediates like this compound may degrade during analysis, leading to spectral inconsistencies. Mitigation strategies include:
Q. How can researchers engineer enzyme systems to utilize this compound as a starter unit in biosynthesis?
Modular polyketide synthases (PKSs) can be redesigned to accept non-native starter units. For example:
- Adenylation domain engineering : Modify substrate specificity to activate 3,5-dihydroxybenzoyl-CoA.
- Docking domain optimization : Enhance compatibility between PKS modules using structured linkers (e.g., coiled-coil motifs).
- In vitro assays : Monitor chain elongation via malonyl-ACP incorporation and track intermediate stability under enzymatic conditions .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthesis yields for acyl chloride derivatives?
Variability in yields (e.g., 63% vs. lower literature values) may arise from differences in precursor purity, chlorination methods (e.g., Cl₂ gas vs. SOCl₂), or workup protocols. Validate methods via:
- Reproducibility tests : Replicate published procedures with rigorous control of humidity and oxygen levels.
- Byproduct analysis : Use HPLC or GC-MS to quantify side products (e.g., over-chlorinated derivatives) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
